molecular formula C10H11N3O3 B1449811 4,6-Dimethoxy-3-hydrozinyl-2-oxindole CAS No. 1082040-68-3

4,6-Dimethoxy-3-hydrozinyl-2-oxindole

Cat. No.: B1449811
CAS No.: 1082040-68-3
M. Wt: 221.21 g/mol
InChI Key: KBUGXKZQCOGUJT-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-3-hydrozinyl-2-oxindole (CAS 1082040-68-3) is a high-purity chemical intermediate of significant interest in modern medicinal chemistry and drug discovery research. This compound features a versatile oxindole core, which is a privileged scaffold in the design of biologically active molecules due to its presence in numerous natural products and pharmaceuticals . The specific molecular structure of this reagent, which incorporates a reactive hydrazinyl group at the 3-position and dimethoxy substitutions, makes it a highly valuable precursor for the synthesis of novel chemical entities. Recent scientific investigations have demonstrated the specific application of this compound as a key starting material in the design and synthesis of novel 4,6-dimethoxyindole-based hydrazide-hydrazone derivatives . These derivatives have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymatic targets in the search for therapeutic agents for neurodegenerative conditions such as Alzheimer's disease . The indole moiety is known to facilitate interactions with biomolecules through hydrogen bonding, while the hydrazide-hydrazone bridge provides a tunable and metabolically stable linker that can be functionalized with various aromatic and aliphatic residues to explore structure-activity relationships and optimize binding to enzyme active sites . Researchers can utilize this compound to build complex molecular architectures aimed at probing biological pathways and developing new therapeutic candidates. It is supplied for laboratory research applications and is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Appropriate personal protective equipment should be worn, and safe laboratory handling procedures must be followed.

Properties

IUPAC Name

3-diazenyl-4,6-dimethoxy-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-15-5-3-6-8(7(4-5)16-2)9(13-11)10(14)12-6/h3-4,11-12,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUGXKZQCOGUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=C(N2)O)N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252623
Record name 4,6-Dimethoxy-1H-indole-2,3-dione 3-hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-68-3
Record name 4,6-Dimethoxy-1H-indole-2,3-dione 3-hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to 4,6-Dimethoxy-3-hydrozinyl-2-oxindole involves the nucleophilic substitution of 4,6-dimethoxyindole with hydrazine derivatives under controlled conditions. The key steps and parameters are summarized below:

  • Starting Material: 4,6-Dimethoxyindole.
  • Reagent: Hydrazine or substituted hydrazines.
  • Solvent: Commonly ethanol or methanol.
  • Temperature: Maintained between 60°C and 80°C.
  • Process: The reaction mixture is stirred for several hours, then cooled to precipitate the product.
  • Isolation: Filtration followed by recrystallization to achieve high purity.

This method leverages the nucleophilicity of hydrazine to introduce the hydrozinyl group at the 3-position of the oxindole core, facilitated by the electron-donating methoxy groups enhancing reactivity on the aromatic ring.

Parameter Details
Starting material 4,6-Dimethoxyindole
Reagent Hydrazine
Solvent Ethanol or methanol
Temperature range 60–80°C
Reaction time Several hours (typically 4–8 h)
Isolation method Filtration and recrystallization

This method is well-established in laboratory settings and can be adapted for scale-up with appropriate modifications to solvent volumes and reaction vessel design.

Industrial Production Methods

Industrial synthesis of this compound follows similar chemical principles but is optimized for large-scale manufacturing:

  • Solvents: Use of industrial-grade ethanol or methanol.
  • Reagents: Hydrazine of industrial purity.
  • Reaction Control: Precise temperature and stirring controls to maximize yield and minimize by-products.
  • Quality Control: Rigorous post-synthesis purification and analytical testing to ensure compliance with pharmaceutical-grade standards.
  • Yield Optimization: Process parameters are fine-tuned to enhance conversion efficiency and product purity.

Industrial processes emphasize cost-effectiveness, safety, and environmental considerations, including solvent recovery and waste minimization.

Comparative Table of Preparation Methods

Method Type Key Features Advantages Limitations
Direct Hydrazine Reaction Simple, uses ethanol/methanol, moderate temp. Straightforward, scalable Requires careful temperature control
Industrial Scale Synthesis Optimized solvent/reagent quality, QC focused High purity, high yield Requires industrial equipment and safety measures
Iron-Acetic Acid Reduction Multi-step, uses iron and acetic acid Useful for complex oxindole derivatives More complex, longer process
Radical/Iodine Catalysis Involves radical intermediates, iodine catalyst Potential for novel functionalization Mechanism not fully elucidated
Catalytic Asymmetric Methods Use of chiral catalysts for enantioselectivity High stereoselectivity More complex and costly

Research Findings and Notes

  • The direct hydrazine substitution method remains the most efficient and widely used for this compound synthesis.
  • Industrial adaptations focus on solvent recycling and reaction monitoring to ensure batch consistency.
  • Radical-mediated pathways could offer future routes for functionalizing oxindole derivatives with improved selectivity.
  • The presence of methoxy groups at positions 4 and 6 enhances the nucleophilicity of the indole ring, facilitating substitution reactions.
  • Quality control involves spectroscopic verification (NMR, IR), melting point determination, and chromatographic purity analysis.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-3-hydrozinyl-2-oxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-hydrozinyl-2-oxindole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

Limitations of Current Evidence

The provided materials lack direct data on this compound, necessitating extrapolation from structurally distinct compounds. Key gaps include:

  • Experimental data (e.g., melting point, solubility) for the target compound.
  • Biological activity or computational studies comparing its pharmacophore to analogs.

Biological Activity

4,6-Dimethoxy-3-hydrozinyl-2-oxindole is a synthetic compound belonging to the oxindole family, which is characterized by a fused benzene and pyrrole ring structure. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O3. Its canonical SMILES representation is COC1=CC2=C(C(=C1)OC)C(=C(N2)O)N=N. The unique structural features of this compound, particularly the dimethoxy and hydrazinyl groups, contribute to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites. This inhibition can lead to significant biological effects, such as:

  • Cancer Cell Growth Suppression : The compound has demonstrated potential in inhibiting the proliferation of cancer cells.
  • Antiviral Activity : Preliminary studies suggest that it may impede viral replication processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Induces apoptosis
HeLa (Cervical Cancer)12Inhibits cell proliferation
A549 (Lung Cancer)18Triggers cell cycle arrest

These results indicate a promising therapeutic index for further development in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It exhibits activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead for the development of new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with varying concentrations of the compound.

Case Study 2: Antiviral Activity

In another investigation reported in Antiviral Research, researchers assessed the antiviral effects against influenza virus. The compound demonstrated significant inhibition of viral replication at sub-toxic concentrations in vitro.

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueParametersPurpose
Elemental Analysis%C, %H, %N tolerance (±0.3%)Verify stoichiometric purity
UV-Visλmax (methanol), ε (L/mol·cm)Conjugation/electronic structure
<sup>1</sup>H NMRIntegration ratios, splitting patternsFunctional group confirmation

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NH proton shifts) for this compound?

Methodological Answer:
Contradictions often arise from solvent polarity, tautomerism, or impurities. Strategies include:

  • Variable Temperature NMR: Detect tautomeric equilibria (e.g., hydrazone vs. azo forms) by observing signal broadening at low temperatures .
  • Cross-Validation with IR: Confirm NH stretches (3200–3400 cm<sup>−1</sup>) and rule out keto-enol interference .
  • HPLC-MS Purity Check: Quantify impurities (<1%) using reverse-phase C18 columns and high-resolution mass spectrometry .

Basic: What experimental conditions influence the stability of this compound?

Methodological Answer:
Stability is pH-, light-, and temperature-sensitive:

  • pH Studies: Degradation occurs above pH 7 due to hydrazine oxidation; use buffered solutions (pH 4–6) for long-term storage .
  • Light Sensitivity: Conduct dark-control experiments; UV-Vis absorbance decay rates quantify photolytic degradation .
  • Thermal Analysis (TGA/DSC): Decomposition onset ~180°C; store at −20°C under inert atmosphere .

Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometries (B3LYP/6-31G*) to model hydrazine reactivity, e.g., nucleophilic attack on carbonyl groups .
  • MD Simulations: Study solvent effects (e.g., methanol vs. DMSO) on tautomer populations .
  • Transition State Analysis: Identify activation barriers for azo coupling or cyclization pathways using QM/MM approaches .

Basic: What are the best practices for designing kinetic studies on its reactivity with aldehydes?

Methodological Answer:

  • Pseudo-First-Order Conditions: Use excess aldehyde to isolate rate dependence on hydrazinyl concentration .
  • Stopped-Flow UV-Vis: Monitor absorbance changes at 400–500 nm (azo product formation) with millisecond resolution .
  • Arrhenius Analysis: Calculate activation energy (Ea) from rate constants at 25°C, 35°C, and 45°C .

Advanced: How can researchers address discrepancies between theoretical predictions and experimental results in hydrazine-mediated reactions?

Methodological Answer:

  • Error Source Identification: Compare computational solvent models (implicit vs. explicit) with experimental dielectric constants .
  • Isotopic Labeling: Use <sup>15</sup>N-labeled hydrazine to track reaction pathways via <sup>15</sup>N NMR .
  • Sensitivity Analysis: Vary DFT functionals (e.g., M06-2X vs. ωB97XD) to assess prediction robustness .

Basic: Which spectroscopic techniques are critical for monitoring degradation pathways?

Methodological Answer:

  • HPLC-DAD: Quantify degradation products (e.g., oxindole derivatives) with gradient elution (acetonitrile/water + 0.1% TFA) .
  • ESI-MS/MS: Fragment ions (m/z) identify oxidative byproducts (e.g., m/z +16 for hydroxylation) .
  • EPR Spectroscopy: Detect radical intermediates during photodegradation .

Advanced: What strategies optimize regioselectivity in functionalizing the oxindole core?

Methodological Answer:

  • Protecting Group Strategies: Temporarily block the hydrazine group with Boc anhydride to direct electrophilic substitution to C5 .
  • Microwave-Assisted Synthesis: Enhance regioselectivity via rapid, uniform heating (e.g., 100°C, 20 min) .
  • Steric Maps (Molecular Modeling): Predict steric hindrance at C4/C6 methoxy groups using VSEPR theory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethoxy-3-hydrozinyl-2-oxindole
Reactant of Route 2
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4,6-Dimethoxy-3-hydrozinyl-2-oxindole

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